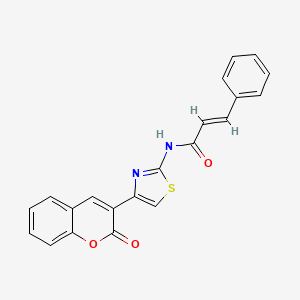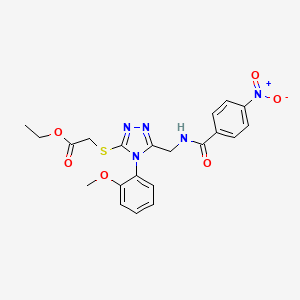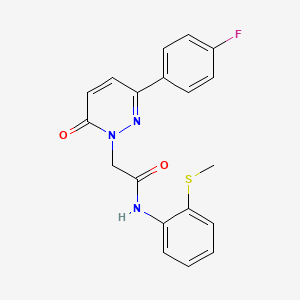![molecular formula C18H23N3O2 B2603367 N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide CAS No. 2411318-37-9](/img/structure/B2603367.png)
N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a synthetic compound that belongs to the class of pyrazole derivatives and is widely used in the research of pharmacology, biochemistry, and physiology.
科学的研究の応用
DMPP has a wide range of applications in scientific research. It is commonly used as a research tool in pharmacology, biochemistry, and physiology. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs) and has been used to study the function and regulation of these receptors in various tissues and cells. DMPP has also been used to investigate the role of nAChRs in the central nervous system, cardiovascular system, and immune system.
作用機序
DMPP acts as a potent agonist of nAChRs, which are ionotropic receptors that are widely expressed in the central and peripheral nervous system. DMPP binds to the orthosteric site of the receptor and induces a conformational change that results in the opening of the ion channel. This leads to an influx of cations, such as Na+ and Ca2+, which depolarizes the membrane potential and triggers downstream signaling events.
Biochemical and Physiological Effects:
DMPP has a wide range of biochemical and physiological effects, depending on the tissue or cell type being studied. In the central nervous system, DMPP can induce the release of neurotransmitters, such as dopamine, acetylcholine, and glutamate, and modulate synaptic plasticity. In the cardiovascular system, DMPP can induce vasodilation and decrease blood pressure. In the immune system, DMPP can modulate cytokine production and immune cell function.
実験室実験の利点と制限
DMPP has several advantages for lab experiments. It is a potent and selective activator of nAChRs, which makes it a useful tool for studying the function and regulation of these receptors. DMPP is also relatively stable and easy to handle, which makes it suitable for use in a wide range of experimental setups. However, DMPP has some limitations as well. It can induce desensitization of nAChRs, which can complicate the interpretation of experimental results. DMPP also has some off-target effects, which can confound the interpretation of experiments that rely on the selective activation of nAChRs.
将来の方向性
There are several future directions for the research of DMPP. One direction is to investigate the role of nAChRs in various disease states, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMPP can be used to study the function and regulation of nAChRs in these diseases and to develop new therapeutics that target these receptors. Another direction is to develop new analogs of DMPP that have improved selectivity and potency for nAChRs. These analogs can be used to study the function and regulation of nAChRs in more detail and to develop new therapeutics that target these receptors. Finally, DMPP can be used as a tool to study the role of nAChRs in various physiological processes, such as learning and memory, cardiovascular function, and immune function.
合成法
The synthesis of DMPP involves the reaction of 1,4-dimethylpyrazole-3-carboxylic acid with 4-(bromomethyl)-2-propoxyphenol in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction yields DMPP as a white solid, which is then purified by recrystallization.
特性
IUPAC Name |
N-(1,4-dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-6-17(22)21(18-14(4)11-20(5)19-18)12-15-7-9-16(10-8-15)23-13(2)3/h6-11,13H,1,12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDGDDHEKOFMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N(CC2=CC=C(C=C2)OC(C)C)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2603284.png)
![Methyl (3aS,7aS)-2-benzyl-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B2603285.png)


![3-[(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)methyl]-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2603293.png)


![(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2603299.png)
![3-[[4-[(2-Sulfanylidene-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione](/img/structure/B2603300.png)
![3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2603301.png)
![5-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide](/img/structure/B2603302.png)


